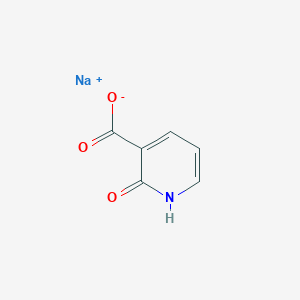

sodium;2-oxo-1H-pyridine-3-carboxylate

Description

Sodium 2-oxo-1H-pyridine-3-carboxylate is a sodium salt derived from 2-oxo-1H-pyridine-3-carboxylic acid. Its structure features a pyridine ring substituted with a ketone group at position 2 and a carboxylate group at position 3, stabilized by the sodium counterion. This compound is notable for its high water solubility, a characteristic typical of ionic sodium salts, making it suitable for applications in pharmaceuticals and chemical synthesis where aqueous solubility is critical .

Properties

IUPAC Name |

sodium;2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.Na/c8-5-4(6(9)10)2-1-3-7-5;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKKBXKYJUTYKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=O)C(=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium;2-oxo-1H-pyridine-3-carboxylate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions to ensure efficiency and cost-effectiveness. The industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to monitor and control the reactions.

Chemical Reactions Analysis

Types of Reactions: sodium;2-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles involved.

Scientific Research Applications

sodium;2-oxo-1H-pyridine-3-carboxylate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound can be explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;2-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds exhibit structural similarities to sodium 2-oxo-1H-pyridine-3-carboxylate, differing primarily in substituents, counterions, or ring systems. These modifications significantly influence their physical properties, reactivity, and applications.

Table 1: Key Comparative Data

Key Differences and Implications

Solubility :

- The sodium salt form (target compound) exhibits superior aqueous solubility compared to its ester analogs (e.g., methyl or ethyl derivatives), which are more lipophilic .

- The benzyl-substituted derivative (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) shows moderate solubility in DMSO, suggesting utility in organic synthesis or drug delivery systems requiring lipid compatibility .

Reactivity: Methyl and ethyl esters are prone to hydrolysis under basic or enzymatic conditions, enabling controlled release of the carboxylic acid in pharmaceutical formulations .

Biological Activity :

- The benzyl-substituted analog () has been synthesized with a yield of 67% and characterized via NMR, indicating stability under synthetic conditions. Its aromatic substituent may enhance binding to hydrophobic enzyme pockets, making it a candidate for antimicrobial or anticancer studies .

- Sodium 2-oxo-1H-pyridine-3-carboxylate’s ionic nature likely improves bioavailability compared to neutral esters, a critical factor in drug design .

Pharmaceutical Intermediates

- Sodium 2-oxo-1H-pyridine-3-carboxylate serves as a precursor for active pharmaceutical ingredients (APIs). For example, its methyl ester (CAS 10128-91-3) is a key intermediate in synthesizing kinase inhibitors .

- The benzyl-substituted derivative () has been explored in the synthesis of hybrid molecules with dual antibacterial and anti-inflammatory activities, leveraging its lipophilic benzyl group for membrane penetration .

Material Science and Coordination Chemistry

- The 6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19621-92-2) demonstrates chelating properties due to its ketone and carboxylate groups, forming stable complexes with transition metals like copper and iron .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.